1-((Methylsulfinyl)methyl)-3-nitrobenzene

説明

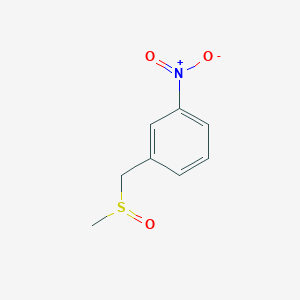

Structure

2D Structure

特性

IUPAC Name |

1-(methylsulfinylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKGKAZBUKEURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of 1-(Methylsulfinyl)benzene

Overview:

A primary synthetic route to 1-((Methylsulfinyl)methyl)-3-nitrobenzene involves the nitration of 1-(methylsulfinyl)benzene. This classical electrophilic aromatic substitution reaction introduces the nitro group onto the aromatic ring.

- Reagents: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) mixture

- Temperature: Controlled low temperatures to prevent over-nitration (typically 0–5 °C)

- Duration: Several hours with continuous stirring

- Work-up: Quenching in ice water, followed by extraction and purification

Mechanism:

The nitronium ion (NO2+) generated in situ by the acid mixture attacks the aromatic ring preferentially at the meta position relative to the methylsulfinyl substituent due to its electron-withdrawing nature.

- High regioselectivity for the meta-nitro product

- Established industrial scalability

- Requires careful temperature control to avoid by-products

- Use of strong acids necessitates corrosion-resistant equipment

Oxidation of 1-((Methylthio)methyl)-3-nitrobenzene

An alternative preparation involves the oxidation of the corresponding thioether precursor, 1-((Methylthio)methyl)-3-nitrobenzene, to the sulfoxide.

- Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of catalysts

- Solvents: Dichloromethane or acetic acid

- Temperature: Ambient to slightly elevated (25–40 °C)

- Time: Several hours depending on oxidant and conditions

Mechanism:

The sulfur atom in the methylthio group is oxidized to the sulfinyl (sulfoxide) functional group selectively without affecting the nitro group.

- High selectivity for sulfoxide formation

- Mild reaction conditions

- Requires access to the thioether precursor

- Overoxidation to sulfone must be controlled

Condensation of Sodium Methyl Sulfinates with Benzyl Alcohol Derivatives

A modern and efficient synthetic approach involves the condensation of sodium methyl sulfinates with benzyl alcohol derivatives under Lewis acid catalysis.

- Sodium methyl sulfinates react with allyl or benzyl alcohols in the presence of boron trifluoride diethyl etherate (BF3·Et2O) in acetic acid at room temperature

- The reaction proceeds via activation of the hydroxyl group by BF3·Et2O, leading to carbocation formation, which is attacked by the sulfinate nucleophile, forming the sulfinylmethyl benzene derivative

- This method yields methyl sulfoxides with high purity and yields ranging from 85% to 95%

- The reaction is operationally simple and uses inexpensive solvents such as acetic acid instead of chlorinated solvents

| Entry | Substrate (Aldehyde) | BF3·Et2O (equiv.) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Nitrobenzyl alcohol | 1.0 | 90 | High purity, room temperature |

| 2 | 4-Nitrobenzyl alcohol | 1.0 | 88 | Similar efficiency |

| 3 | 3-Methoxybenzyl alcohol | 0.5 | 85 | Slightly lower yield |

(Data adapted from recent peer-reviewed studies)

- Mild conditions at room temperature

- High yields and purity

- Avoids harsh nitration conditions

- Scalable and environmentally friendlier solvents

In Vivo Formulation Preparation (Stock Solutions)

For biological or pharmacological studies, this compound is prepared as stock solutions using solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil to enhance solubility and bioavailability.

- Dissolve the compound in DMSO to prepare a master stock solution

- Sequentially dilute with PEG300, Tween 80, and finally aqueous media or corn oil

- Ensure clarity of solution before each addition by vortexing, ultrasound, or mild heating

Stock Solution Volumes for Different Concentrations:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 5.0193 mL | 25.0966 mL | 50.1932 mL |

| 5 mM Solution | 1.0039 mL | 5.0193 mL | 10.0386 mL |

| 10 mM Solution | 0.5019 mL | 2.5097 mL | 5.0193 mL |

(Data from GLP Bio formulation guidelines)

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nitration of 1-(methylsulfinyl)benzene | H2SO4/HNO3, low temp (0–5 °C) | High regioselectivity, industrially proven | Harsh acids, temperature control needed |

| Oxidation of 1-(methylthio)methyl-3-nitrobenzene | m-CPBA or H2O2, mild temp, organic solvents | Selective sulfoxide formation | Requires precursor, risk of overoxidation |

| Condensation of sodium methyl sulfinates with benzyl alcohols | BF3·Et2O catalyst, acetic acid, room temp | High yield, mild, environmentally friendly | Requires Lewis acid catalyst, substrate scope |

| In vivo formulation preparation | DMSO, PEG300, Tween 80, corn oil | Suitable for biological studies | Solubility dependent, multi-step dilution |

Research Findings and Notes

- The condensation method using BF3·Et2O in acetic acid is a recent advancement offering a practical and efficient synthetic route with yields up to 95% and mild conditions, making it attractive for laboratory-scale and potentially industrial synthesis.

- Classical nitration remains a staple for industrial production but requires careful control to avoid side reactions and over-nitration.

- Oxidation strategies are useful when the thioether precursor is readily available, allowing selective oxidation to the sulfoxide without affecting the nitro group.

- For biological applications, formulation in co-solvent systems ensures solubility and stability of the compound, facilitating in vivo studies.

化学反応の分析

Types of Reactions

1-((Methylsulfinyl)methyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: 1-((Methylsulfonyl)methyl)-3-nitrobenzene.

Reduction: 1-((Methylsulfinyl)methyl)-3-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used

科学的研究の応用

1-((Methylsulfinyl)methyl)-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

作用機序

The mechanism of action of 1-((Methylsulfinyl)methyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group can also participate in redox reactions, influencing the compound’s activity. The exact molecular pathways and targets depend on the specific application and context of use .

類似化合物との比較

Sulfur Oxidation State Variants

Key Differences :

- Electronic Effects : The sulfoxide group (-S(O)-) is less electron-withdrawing than the sulfone (-SO₂-) but more polar than the sulfide (-S-), influencing reactivity in nucleophilic/electrophilic substitutions .

- Synthetic Accessibility : The sulfide precursor is synthesized via nucleophilic substitution (e.g., NaSCH₃ reacting with 1-(chloromethyl)-3-nitrobenzene), while sulfoxide/sulfone derivatives require controlled oxidation .

Halogen-Substituted Analogs

Key Differences :

- Reactivity : Bromine derivatives exhibit higher reactivity in nucleophilic substitutions due to weaker C-Br bonds compared to C-Cl .

- Crystallographic Behavior : Experimental anisotropic displacement parameters (ADPs) for Br derivatives show discrepancies with theoretical predictions, unlike Cl analogs .

Functional Group Variants

Physicochemical and Functional Comparisons

Electronic and Steric Effects

- Nitro Group Position : All compared compounds feature a meta-nitro group, which directs electrophilic substitution to the ortho/para positions relative to the sulfinyl/sulfide group .

- Polarity : Sulfoxides (e.g., this compound) exhibit higher polarity than sulfides, enhancing solubility in polar solvents like chloroform or ethyl acetate .

生物活性

1-((Methylsulfinyl)methyl)-3-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a nitro group and a methylsulfinyl moiety attached to a benzene ring. Its molecular formula is C8H9N1O2S1, with a molecular weight of 185.23 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

- Antioxidant Properties : Research has shown that the compound may possess antioxidant activity, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for age-related diseases.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Scavenging Free Radicals : Its antioxidant properties are thought to arise from the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus, with MIC values indicating significant inhibition at low concentrations. |

| Study B | Antioxidant Activity | Reported increased scavenging activity on DPPH radicals, suggesting potential for use in formulations aimed at reducing oxidative stress. |

| Study C | Anti-inflammatory Effects | Found reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases. |

Q & A

Q. What role does the compound play in studying sulfoxide chirality and enantioselective catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。